molecular formula C15H18N2O4 B7437985 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid

2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid

Cat. No. B7437985
M. Wt: 290.31 g/mol
InChI Key: XACGACTZKJSHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid, also known as MCC-950, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid inhibits the NLRP3 inflammasome by binding to its ATPase domain, which prevents the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines. This results in a reduction in inflammation and the associated symptoms.
Biochemical and Physiological Effects:
2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce the severity of symptoms in these models, such as joint swelling and pain in gout and EAE (experimental autoimmune encephalomyelitis) mouse models, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid in lab experiments is its specificity for the NLRP3 inflammasome, which allows for targeted inhibition of inflammatory responses. However, one limitation is that 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid is not effective in all animal models of inflammation, suggesting that its efficacy may be dependent on the specific disease or condition being studied.

Future Directions

There are several future directions for the study of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid. One area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of research is the investigation of the potential therapeutic applications of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the safety and efficacy of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid in human clinical trials need to be further investigated.

Synthesis Methods

The synthesis of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid involves a multi-step process that begins with the preparation of the starting material, 3-methylphenylcyclopropanecarboxylic acid. This is followed by a series of reactions that result in the formation of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid. The final product is then purified through various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid has been studied extensively for its potential therapeutic applications in various inflammatory diseases, such as gout, multiple sclerosis, and Alzheimer's disease. It has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that is involved in the activation of inflammatory responses.

properties

IUPAC Name

2-[[2-[[1-(3-methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-3-2-4-11(7-10)15(5-6-15)14(21)17-8-12(18)16-9-13(19)20/h2-4,7H,5-6,8-9H2,1H3,(H,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACGACTZKJSHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2)C(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid

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